Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Amuvatinib tumor response assessment

RECIST 1.1

Author: Smolecule Technical Support Team. Date: February 2026

Cat. No.: S548022

CAS No.: 850879-09-3

Compound Focus: Amuvatinib

Get Quote

Efficacy Outcomes of Amuvatinib in SCLC

Assessment Metric

Results

RECIST Version

Study Design

Intervention

Primary Endpoint

Objective Response

Rate (ORR)

Response Duration

Disease Control

1.1[1] [2]

Phase 2, open-label, single-arm trial in platinum-refractory SCLC patients
(N=23) [1] [2]

Amuvatinib (300 mg, orally, three times daily) + Platinum-Etoposide (EP)
chemotherapy [1] [2]

Objective Response Rate (ORR); study required =3 centrally confirmed
responses in first 21 subjects [1] [2]

4 Partial Responses (PRs) observed (17.4%); only 2 were centrally confirmed
(8.7%) [1] [2]

119 and 151 days for the two centrally confirmed PRs [1] [2]

3 subjects (13%) had confirmed Stable Disease (SD) [1] [2]
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Assessment Metric Results

Conclusion Did not meet primary endpoint; however, durable disease control in subjects
with high c-Kit expression suggests potential for biomarker-selected patients

[1] [2]

RECIST 1.1 Methodology for Tumor Assessment

The clinical trial used Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) as the
standard methodology for objective assessment of tumor response [1] [2]. Here are the key aspects of this

guideline relevant to the trial:

e Purpose: RECIST 1.1 provides a standardized framework to evaluate changes in tumor burden in
response to therapy, defining categories like Complete Response (CR), Partial Response (PR),
Stable Disease (SD), and Progressive Disease (PD) [3].

e Target Lesions: The guideline specifies measuring a maximum of five target lesions in total, with no
more than two per organ [3] [4]. These lesions are selected based on their size and suitability for
accurate repeated measurements.

¢ Response Criteria:

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions,
taking the baseline sum diameters as a reference [3].

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to
qualify for PD [3].

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions,
with an absolute increase of at least 5 mm. The appearance of new lesions also constitutes PD
[3].

¢ Lymph Nodes: Pathological lymph nodes are considered measurable as target lesions if they have a
short axis 215 mm. A lymph node that shrinks to <10 mm is considered normal [3].

Detailed Experimental Protocol

For clarity, the specific workflow of the cited amuvatinib clinical trial is outlined below.
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Patient Enrollment
(N=23)
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The experimental protocol for the "ESCAPE" trial [1] [2] was as follows:

¢ Patient Population: Adults with extensive-stage or limited-stage SCLC who had either progressed
during first-line platinum-etoposide (EP) chemotherapy or relapsed within 90 days of completing it

[1] [2].
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e Treatment Regimen: Patients received the same EP regimen they had previously failed. Amuvatinib
(300 mg, orally, three times daily) was added to this chemotherapy. In Cycle 1, a 3-day "run-in" of
amuvatinib alone was administered before the combined therapy [1] [2].

e Tumor Assessment Schedule:

o Baseline imaging (CT, MRI) was performed within 21 days before starting treatment.

o Follow-up imaging was conducted every 6 weeks, using the same techniques as at baseline,
to monitor changes in tumor burden [1] [2].

¢ Response Evaluation: Tumor response was assessed locally at the study sites and also underwent
central, independent review to confirm the findings according to RECIST 1.1 criteria [1] [2].

Interpretation of Findings and Context

¢ Limited Efficacy in Unselected Population: The trial concluded that adding amuvatinib to EP
chemotherapy in an unselected, platinum-refractory SCLC population did not demonstrate
sufficient efficacy to warrant further study in this broad context [1] [2].

¢ Potential in Biomarker-Driven Subgroups: A notable finding was that the two subjects with high
tumor expression of c-Kit experienced longer durations of disease control. This suggests that future
research might focus on SCLC patients with high c-Kit expression as a potential biomarker for
response [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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